N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e]pyridine core fused with a cyclopentane ring, and substituted with a 2,4-dimethoxyphenyl group and a propan-2-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxyphenyl)methyl-N-(2-pyridin-2-ylethyl)oxamide
- 2-(3,4-Dimethoxyphenyl)ethylamine derivatives
- N-(3,4-dimethoxyphenethyl)acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-1-(propan-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is unique due to its specific structural features, such as the fused pyrazolo[4,3-e]pyridine and cyclopentane rings, and the presence of both 2,4-dimethoxyphenyl and propan-2-yl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H24N4O3 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-propan-2-yl-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c1-12(2)25-20-15(11-22-25)19(14-6-5-7-16(14)23-20)21(26)24-17-9-8-13(27-3)10-18(17)28-4/h8-12H,5-7H2,1-4H3,(H,24,26) |
InChI Key |
BNRMUVVRILEGMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
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